molecular formula C20H18ClNO3 B11245421 N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11245421
M. Wt: 355.8 g/mol
InChI Key: HJFABHVCVXLFSJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides This compound features a furan ring substituted with a methoxyphenyl group and a chlorophenyl group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acid chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the amide bond or the aromatic rings, resulting in different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18ClNO3/c1-24-17-7-5-14(6-8-17)19-11-9-18(25-19)10-12-20(23)22-16-4-2-3-15(21)13-16/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

HJFABHVCVXLFSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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